2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a phthalimide core, which is a common motif in many natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale condensation reactions using phthalic anhydride and appropriate amines under controlled conditions. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione include other isoindole-1,3-dione derivatives and phthalimides, such as:
Bis(2-ethylhexyl)phthalate: Commonly used as a plasticizer.
N-phenylphthalimide: Used in organic synthesis and as a precursor for other compounds.
Uniqueness
What sets this compound apart is its unique structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
820973-55-5 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[6-(4-ethenylphenyl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23NO2/c1-2-17-12-14-18(15-13-17)9-5-3-4-8-16-23-21(24)19-10-6-7-11-20(19)22(23)25/h2,6-7,10-15H,1,3-5,8-9,16H2 |
InChI Key |
VWEPKXRTZIVRDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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